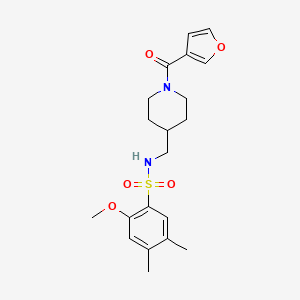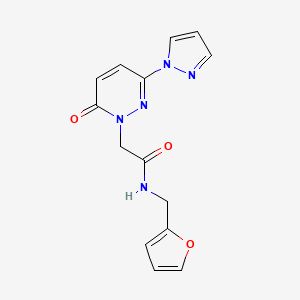
2-ethyl-4(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-4(1H)-quinolinone is a heterocyclic organic compound with the molecular formula C11H11NO. It is commonly known as 4-quinolinone or Leucomalachite Green. 2-ethyl-4(1H)-quinolinone is widely used in scientific research due to its unique chemical properties, including its ability to act as a fluorescent probe and its potential use as a therapeutic agent.
作用机制
The mechanism of action of 2-ethyl-4(1H)-quinolinone is not well understood. However, studies have shown that it can interact with DNA and RNA, which may contribute to its potential therapeutic properties. Additionally, 2-ethyl-4(1H)-quinolinone has been shown to inhibit the activity of certain enzymes, which may also contribute to its potential therapeutic properties.
Biochemical and Physiological Effects:
Studies have shown that 2-ethyl-4(1H)-quinolinone has a wide range of biochemical and physiological effects. It has been shown to have potential antitumor, antibacterial, and antifungal properties. Additionally, 2-ethyl-4(1H)-quinolinone has been shown to have potential neuroprotective and anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of using 2-ethyl-4(1H)-quinolinone in lab experiments is its ability to act as a fluorescent probe. This allows researchers to track the compound and study its interactions with other molecules. Additionally, 2-ethyl-4(1H)-quinolinone has a wide range of potential therapeutic applications, which makes it a valuable compound for drug discovery research.
One of the limitations of using 2-ethyl-4(1H)-quinolinone in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to certain cell types, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-ethyl-4(1H)-quinolinone is not well understood, which may make it difficult to design experiments to study its effects.
未来方向
There are many potential future directions for research on 2-ethyl-4(1H)-quinolinone. One area of research could focus on further understanding the compound's mechanism of action and how it interacts with DNA and RNA. Another area of research could focus on developing new therapeutic applications for the compound, particularly in the areas of cancer and infectious diseases. Additionally, research could focus on developing new methods for synthesizing 2-ethyl-4(1H)-quinolinone and other related compounds, which could lead to the development of new materials with unique properties.
合成方法
2-ethyl-4(1H)-quinolinone can be synthesized using a variety of methods, including the Skraup synthesis, the Doebner-Miller synthesis, and the Pfitzinger reaction. The Skraup synthesis is the most commonly used method and involves the reaction of aniline with glycerol and sulfuric acid in the presence of a catalyst such as copper or iron. The Doebner-Miller synthesis involves the reaction of aniline with an aldehyde and an oxidizing agent such as potassium permanganate. The Pfitzinger reaction involves the reaction of an o-nitrobenzyl derivative with an aldehyde in the presence of a Lewis acid catalyst.
科学研究应用
2-ethyl-4(1H)-quinolinone has a wide range of scientific research applications due to its unique chemical properties. It is commonly used as a fluorescent probe in biological and environmental studies. It can also be used as a therapeutic agent due to its potential antitumor, antibacterial, and antifungal properties. Additionally, 2-ethyl-4(1H)-quinolinone has been shown to have potential applications in the development of new materials such as liquid crystals and polymers.
属性
IUPAC Name |
2-ethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-7-11(13)9-5-3-4-6-10(9)12-8/h3-7H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKUKKHOCTXYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-4(1H)-quinolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7-chloro-1-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2499796.png)
![1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B2499797.png)


![2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2499804.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B2499806.png)
![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2499808.png)




![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2499815.png)
![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2499817.png)